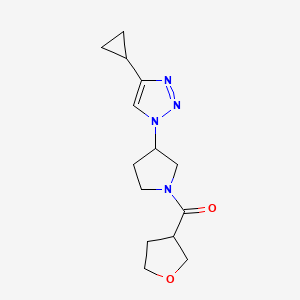

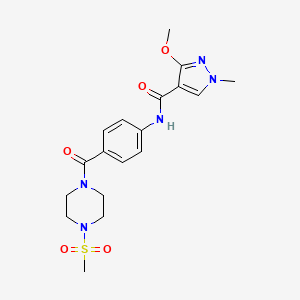

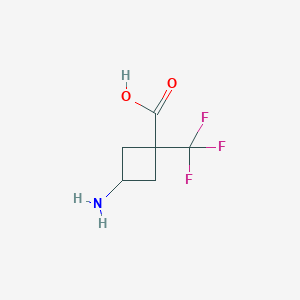

![molecular formula C23H16ClN5O3 B2506460 4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile CAS No. 303148-08-5](/img/structure/B2506460.png)

4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile is a complex organic molecule that appears to be related to a family of compounds with potential antitumor and antimicrobial activities. While the specific compound is not directly described in the provided papers, similar compounds with the 4-(4-chlorophenyl) moiety and pyridine core have been synthesized and studied for their biological activities and crystal structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, a compound with a similar structure was obtained by reacting 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate . Another synthesis method includes the reaction of an α,β-unsaturated compound with ethyl cyanoacetate, also in the presence of ammonium acetate . These methods suggest that the synthesis of the compound may involve similar condensation reactions and the use of ammonium acetate as a catalyst.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and microanalysis . Additionally, the crystal structure of similar compounds has been determined by single-crystal X-ray diffraction, revealing details such as space group, unit cell dimensions, and intermolecular interactions . These analyses are crucial for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional arrangement, which can influence their biological activity.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups. For example, the presence of a cyano group can participate in further chemical transformations . The glycosylation reactions described in one of the papers indicate that the hydroxyl groups of sugars can react with other functional groups on the molecule, leading to the formation of glycosides . These reactions are regioselective, favoring the formation of O-glycosides over N-glycosides, which is an important consideration in the synthesis of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of chlorophenyl and nitrobenzyl groups suggests that the compound would exhibit certain polar characteristics, which could affect its solubility and interaction with biological targets. The crystallographic data provided for similar compounds indicate that they form stable crystalline structures with specific intermolecular hydrogen bonds . These properties are essential for understanding the behavior of the compound in different environments and for predicting its stability and shelf life.

Scientific Research Applications

Synthesis and Chemical Properties

- Compounds similar to 4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile have been synthesized and characterized, demonstrating their potential in the field of organic chemistry and material science. For instance, the synthesis of 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles highlights the chemical versatility and potential applications in creating novel compounds (Khalifa, Al-Omar, & Ali, 2017).

Applications in Polymer Science

- Research in polymer science has utilized similar chemical structures, like the synthesis of conjugated polymers with imino nitroxide groups. These polymers have been investigated for their magnetic properties, indicating potential applications in materials science and magnetic resonance (Saf et al., 1996).

Potential in Advanced Oxidation Processes

- Analogous compounds, such as 4-Chlorophenol derivatives, have been studied for their role in advanced oxidation processes (AOPs), especially in wastewater treatment. This indicates the possible application of 4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile in environmental chemistry and water purification technologies (Sharma, Mukhopadhyay, & Murthy, 2010).

Role in Ethylene Polymerization

- Complexes containing similar molecular frameworks have demonstrated high activity in ethylene polymerization, suggesting potential industrial applications in the synthesis of polyethylene materials. The study of 2-[1-(2,6-Dibenzhydryl-4-chlorophenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridyliron(II) dichlorides showcases this application (Cao et al., 2012).

properties

IUPAC Name |

4-(4-chlorophenyl)-2-methyl-6-[(2E)-2-[(4-nitrophenyl)methoxyimino]ethyl]pyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN5O3/c1-15-20(12-25)23(17-4-6-18(24)7-5-17)21(13-26)22(28-15)10-11-27-32-14-16-2-8-19(9-3-16)29(30)31/h2-9,11H,10,14H2,1H3/b27-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAFMYFHPRTUGT-LUOAPIJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)CC=NOCC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=N1)C/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

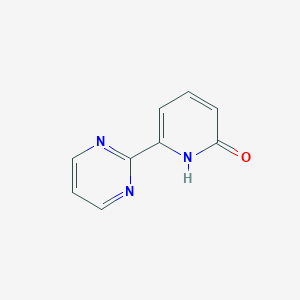

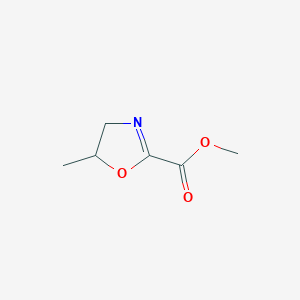

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)

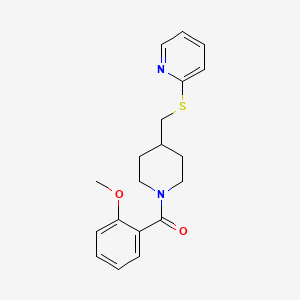

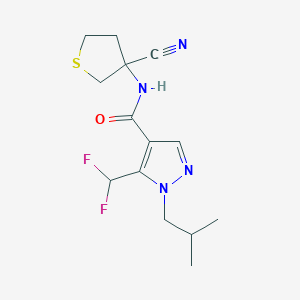

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)

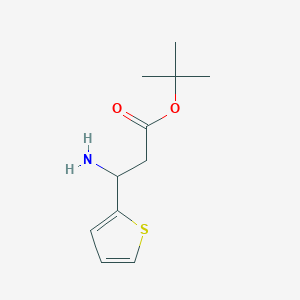

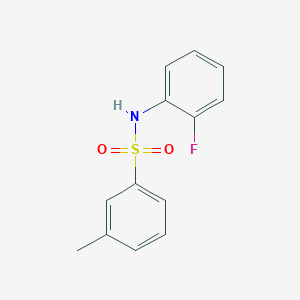

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)